![molecular formula C44H38N4 B14811534 N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14811534.png)
N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(9-ethyl-9H-carbazol-3-yl)methylene]-3,3’-dimethyl-4,4’-biphenyldiamine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes carbazole moieties and biphenyl diamine units, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of N,N’-bis[(9-ethyl-9H-carbazol-3-yl)methylene]-3,3’-dimethyl-4,4’-biphenyldiamine typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 3,3’-dimethyl-4,4’-biphenyldiamine. The reaction is usually carried out in an absolute ethanol solution under stirring conditions. The process involves the following steps:
- Dissolving 9-ethyl-9H-carbazole-3-carbaldehyde and 3,3’-dimethyl-4,4’-biphenyldiamine in absolute ethanol.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and purifying it through recrystallization.
Chemical Reactions Analysis
N,N’-bis[(9-ethyl-9H-carbazol-3-yl)methylene]-3,3’-dimethyl-4,4’-biphenyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
N,N’-bis[(9-ethyl-9H-carbazol-3-yl)methylene]-3,3’-dimethyl-4,4’-biphenyldiamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: The compound exhibits biological activities such as antifungal, antibacterial, and anticancer properties, making it a potential candidate for drug development.
Medicine: Its biological activities are being explored for therapeutic applications, including as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: The compound is used in the development of organic photovoltaic materials, electroluminescent devices, and sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(9-ethyl-9H-carbazol-3-yl)methylene]-3,3’-dimethyl-4,4’-biphenyldiamine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic function. This mechanism is particularly relevant in the context of Alzheimer’s disease treatment.
Comparison with Similar Compounds
N,N’-bis[(9-ethyl-9H-carbazol-3-yl)methylene]-3,3’-dimethyl-4,4’-biphenyldiamine can be compared with other Schiff bases and carbazole derivatives:
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound also contains a carbazole moiety and exhibits similar biological activities.
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: Another Schiff base with carbazole units, known for its acetylcholinesterase inhibitory activity.
Polycarbazole derivatives: These compounds are used in optoelectronic applications due to their excellent charge transport properties and stability.
N,N’-bis[(9-ethyl-9H-carbazol-3-yl)methylene]-3,3’-dimethyl-4,4’-biphenyldiamine stands out due to its unique combination of carbazole and biphenyl diamine units, which confer distinct electronic and biological properties.
Properties
Molecular Formula |
C44H38N4 |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[4-[4-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine |
InChI |
InChI=1S/C44H38N4/c1-5-47-41-13-9-7-11-35(41)37-25-31(15-21-43(37)47)27-45-39-19-17-33(23-29(39)3)34-18-20-40(30(4)24-34)46-28-32-16-22-44-38(26-32)36-12-8-10-14-42(36)48(44)6-2/h7-28H,5-6H2,1-4H3 |
InChI Key |
GPGPWWJHOUCZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C)C)C8=CC=CC=C81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[2-(3-chloro-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14811455.png)
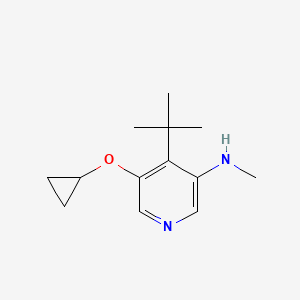
![N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide](/img/structure/B14811471.png)
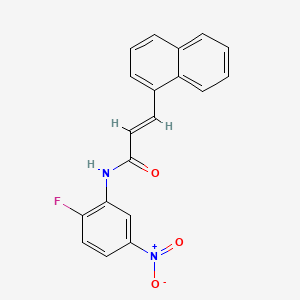

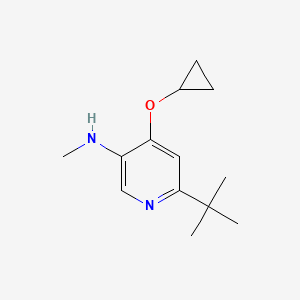

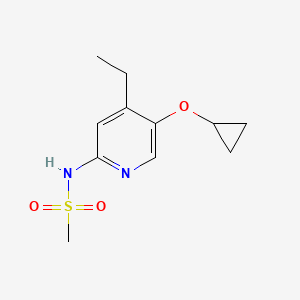
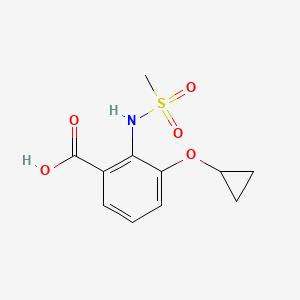
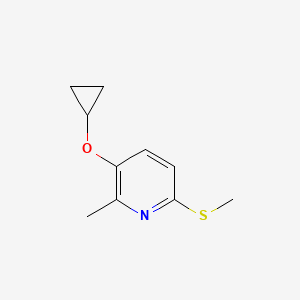

![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylate](/img/structure/B14811550.png)

